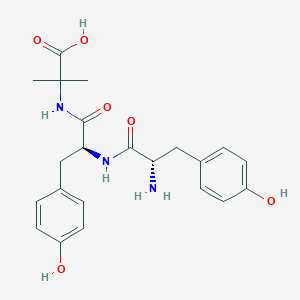
L-Tyrosyl-L-tyrosyl-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide composed of two tyrosine residues and one 2-methylalanine residue. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of tyrosine residues in its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, solvent, and catalysts, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic rings of tyrosine residues can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-2-methylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residues can participate in hydrogen bonding, π-π interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A standard amino acid with a single tyrosine residue.
L-Tyrosyl-L-alanine: A dipeptide with one tyrosine and one alanine residue.
L-Tyrosyl-L-tyrosine: A dipeptide with two tyrosine residues.
Uniqueness
L-Tyrosyl-L-tyrosyl-2-methylalanine is unique due to the presence of the 2-methylalanine residue, which can influence the compound’s structural and functional properties. This modification can affect the peptide’s stability, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
821776-18-5 |
|---|---|
Molecular Formula |
C22H27N3O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H27N3O6/c1-22(2,21(30)31)25-20(29)18(12-14-5-9-16(27)10-6-14)24-19(28)17(23)11-13-3-7-15(26)8-4-13/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,29)(H,30,31)/t17-,18-/m0/s1 |
InChI Key |
NNDKSDTVJNWXGI-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


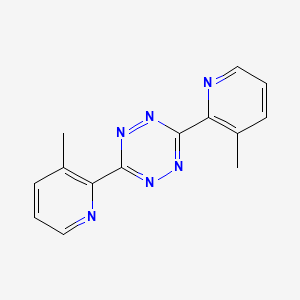
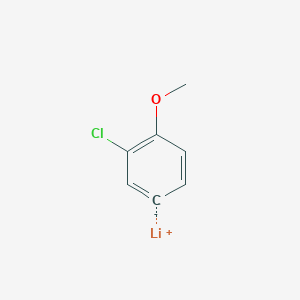
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
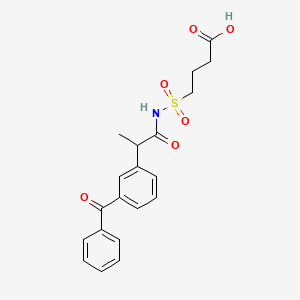
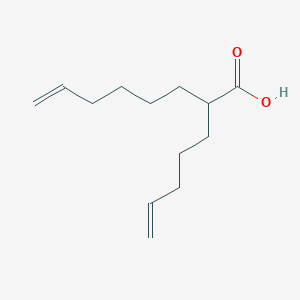
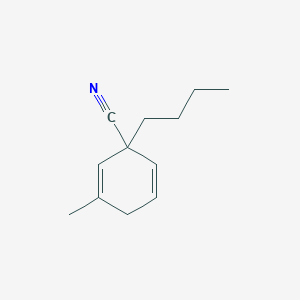
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
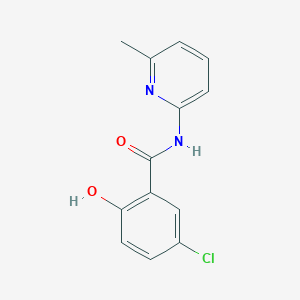
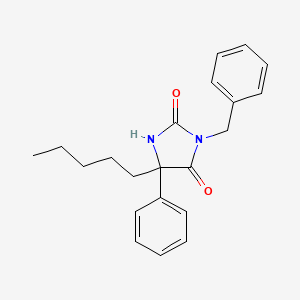
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
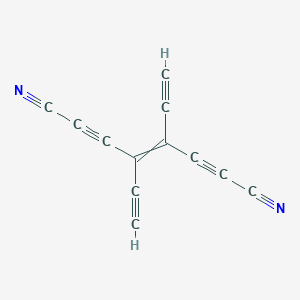
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
